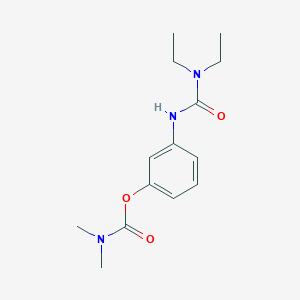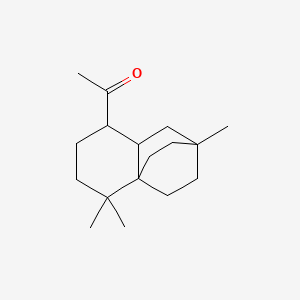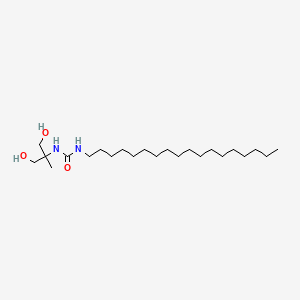
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N'-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a long octadecyl chain and a dihydroxy-methylpropan-2-yl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea typically involves the reaction of octadecylamine with 1,3-dihydroxy-2-methylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Octadecylamine} + \text{1,3-Dihydroxy-2-methylpropan-2-yl isocyanate} \rightarrow \text{N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea} ]
Industrial Production Methods: In an industrial setting, the production of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is used as a building block in the synthesis of various organic compounds. It can be used to create polymers, surfactants, and other materials with specific properties.
Biology: In biological research, this compound can be used as a model compound to study the interactions of urea derivatives with biological molecules. It may also be used in the development of new drugs or therapeutic agents.
Medicine: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in various applications, including the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea involves its interaction with specific molecular targets. The hydroxyl groups and the urea moiety allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-dodecylurea
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2-iodobenzamide
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Comparison: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is unique due to its long octadecyl chain, which imparts specific properties such as increased hydrophobicity and potential for self-assembly. This distinguishes it from similar compounds with shorter alkyl chains or different substituents, which may have different physical and chemical properties.
Properties
CAS No. |
74548-61-1 |
|---|---|
Molecular Formula |
C23H48N2O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-octadecylurea |
InChI |
InChI=1S/C23H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22(28)25-23(2,20-26)21-27/h26-27H,3-21H2,1-2H3,(H2,24,25,28) |
InChI Key |
NVPXBQKWCNXBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
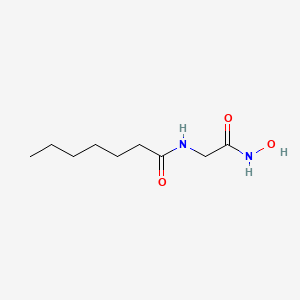
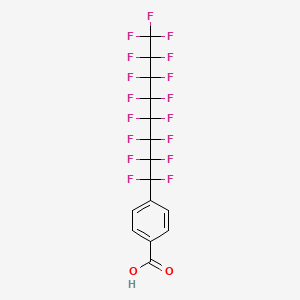
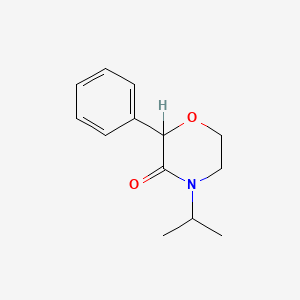

![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
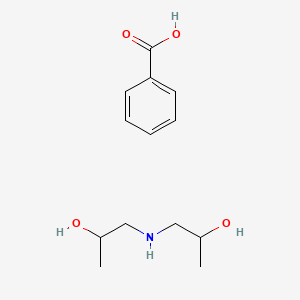
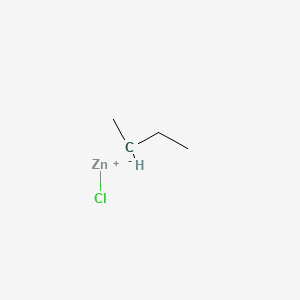
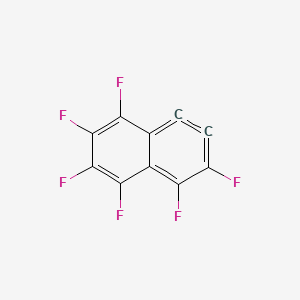
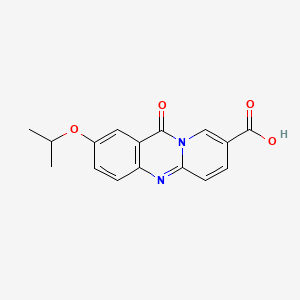
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
